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Compound of Interest

Compound Name:
4-[(4-Methylphenyl)thio]-3-

nitrobenzaldehyde

Cat. No.: B1361804 Get Quote

A detailed crystallographic comparison of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde with

structurally related analogues reveals key insights into the influence of substituent effects on

molecular conformation and crystal packing. While the specific crystal structure of 4-[(4-
Methylphenyl)thio]-3-nitrobenzaldehyde remains to be reported in publicly accessible

crystallographic databases, an analysis of closely related compounds provides a predictive

framework for its structural characteristics.

This guide presents a comparative overview of the X-ray crystallographic data of relevant

benzaldehyde derivatives, offering valuable information for researchers, scientists, and

professionals in drug development. By examining the crystal structures of analogous

compounds, we can infer the likely structural features of 4-[(4-Methylphenyl)thio]-3-
nitrobenzaldehyde and understand how the interplay of different functional groups dictates the

supramolecular assembly in the solid state.

Comparative Crystallographic Data
To provide a comprehensive comparison, the following table summarizes the key

crystallographic parameters of selected benzaldehyde derivatives. The chosen analogues

include 4-Methyl-3-nitrobenzaldehyde, which is structurally very similar to the target compound,

and other derivatives that highlight the impact of various substituents on the crystal lattice.
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Compound Name 4-Methyl-3-nitrobenzaldehyde

Chemical Formula C₈H₇NO₃

Molecular Weight 165.15 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 3.9052(6) Å

b = 17.841(3) Å

c = 11.0663(15) Å

α = 90°

β = 97.647(2)°

γ = 90°

Volume (Å³) 764.14(19)

Z (Molecules per unit cell) 4

Reference --INVALID-LINK--

Note: Crystallographic data for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde is not available

in the searched databases. The data presented for 4-Methyl-3-nitrobenzaldehyde serves as the

primary reference for comparison.

Experimental Protocols
The determination of crystal structures for the comparative compounds generally follows a

standard experimental workflow.

Synthesis and Crystallization
The synthesis of substituted benzaldehyde derivatives can be achieved through various

established organic synthesis routes. For instance, the nitration of benzaldehyde is a common

method to introduce a nitro group, typically yielding the meta-isomer as the major product. The
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synthesis of 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde would likely involve a nucleophilic

aromatic substitution reaction where a thiolate displaces a leaving group on the benzene ring.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or by slow cooling of a hot,

saturated solution.

X-ray Diffraction Data Collection and Structure
Refinement
A single crystal of the compound is mounted on a diffractometer. X-rays are directed at the

crystal, and the diffraction pattern is recorded on a detector. The collected data is then

processed to determine the unit cell parameters and the symmetry of the crystal. The crystal

structure is solved using direct methods or Patterson methods and then refined using full-matrix

least-squares on F². This process yields the precise atomic coordinates, bond lengths, bond

angles, and other important geometric parameters of the molecule within the crystal lattice.

Visualizing Molecular and Supramolecular
Structures
The following diagrams, generated using the DOT language, illustrate key concepts in the

crystallographic analysis of benzaldehyde derivatives.
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Experimental workflow for X-ray crystallography.
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Key intermolecular interactions governing crystal packing.

Discussion and Comparative Analysis
The crystal structure of 4-Methyl-3-nitrobenzaldehyde reveals a monoclinic crystal system with

the space group P2₁/c. The molecular packing is influenced by weak intermolecular

interactions, which are crucial in determining the overall supramolecular architecture.

Inference for 4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde:

Based on the structure of 4-Methyl-3-nitrobenzaldehyde and general principles of

crystallography, we can predict several features for the crystal structure of 4-[(4-
Methylphenyl)thio]-3-nitrobenzaldehyde:

Molecular Conformation: The presence of the bulky thioether group at the 4-position is

expected to significantly influence the dihedral angle between the two aromatic rings. This

will likely result in a non-planar molecular conformation.
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Intermolecular Interactions: The nitro group and the aldehyde group are capable of

participating in hydrogen bonding (C-H···O). The aromatic rings can engage in π-π stacking

interactions. The sulfur atom in the thioether linkage could also participate in weak

interactions. The interplay of these forces will determine the crystal packing.

Crystal Packing: The overall crystal packing is anticipated to be a complex three-dimensional

network stabilized by a combination of the aforementioned intermolecular forces. The shape

and size of the molecule, dictated by the p-tolylthio group, will play a significant role in the

efficiency of the crystal packing.

Comparison with Other Derivatives:

The introduction of different substituents on the benzaldehyde scaffold leads to variations in

crystal packing and molecular geometry. For instance, studies on other multi-substituted

benzaldehyde derivatives have shown that the nature and position of the substituents can lead

to different synthons and packing motifs. Halogen bonding, for example, becomes a significant

structure-directing interaction in halogenated derivatives.

In conclusion, while the definitive crystal structure of 4-[(4-Methylphenyl)thio]-3-
nitrobenzaldehyde awaits experimental determination, a comparative analysis of its structural

analogues provides a robust framework for predicting its crystallographic features. The

presence of the p-tolylthio group is expected to introduce significant steric and electronic

effects, leading to a unique molecular conformation and a complex supramolecular architecture

governed by a variety of weak intermolecular interactions. Further experimental studies are

necessary to validate these predictions and fully elucidate the solid-state structure of this

compound.

To cite this document: BenchChem. [Unveiling the Crystal Architecture of Benzaldehyde
Derivatives: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361804#x-ray-crystallography-of-4-4-methylphenyl-
thio-3-nitrobenzaldehyde-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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